Lipophilicity Modulation via Regiospecific Methylation: Predicted LogP Comparison
The compound's 6-methoxy substitution is predicted to confer distinct lipophilicity relative to other positional isomers. The 4-methoxy analog (CID 2799186) has a computed XLogP3-AA of 3.1 [1], while the 4-chloro analog (CID 958637) has XLogP3-AA of 3.7 [2]. The target compound's LogP has not been published, but the addition of both a 6-methoxy and a 3-methyl group to the benzothiazolylidene core is expected to increase it beyond 3.7, directly influencing membrane partitioning and target accessibility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Not published; predicted to exceed 3.7 based on structural considerations |
| Comparator Or Baseline | N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (XLogP3-AA = 3.1) and N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (XLogP3-AA = 3.7) |
| Quantified Difference | Class-level: > 0.6 log unit increase over 4-methoxy analog; predicted > 0 over 4-chloro analog |
| Conditions | Computationally predicted using XLogP3 algorithm (PubChem 2025) |
Why This Matters
Higher LogP critically impacts membrane permeability, oral bioavailability prediction, and non-specific protein binding, which must be considered in assay design and compound selection.
- [1] PubChem. 2-Furancarboxamide, N-(4-methoxy-2-benzothiazolyl)-5-nitro- (CID 2799186). Computed XLogP3-AA = 3.1. View Source
- [2] PubChem. N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CID 958637). Computed XLogP3-AA = 3.7. View Source
